![molecular formula C13H15BrFNO2 B2884658 tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate CAS No. 1337533-31-9](/img/structure/B2884658.png)
tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate
Overview
Description
“tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate” is a chemical compound with the CAS Number: 1337533-31-9 . It has a molecular weight of 316.17 and its molecular formula is C13H15BrFNO2 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15BrFNO2/c1-13(2,3)18-12(17)16-7-6-8-10(16)5-4-9(14)11(8)15/h4-5H,6-7H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate” are not available, similar compounds like “N-Boc-5-bromoindole” can undergo Sonogashira coupling reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry environment between 2-8°C . Its water solubility is moderately low, with a Log S (ESOL) value of -4.05 . The compound’s lipophilicity, as measured by Log Po/w (iLOGP), is 3.38 .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
One of the potential applications of this compound is in the field of organic light-emitting diodes (OLEDs) . It could be used in the synthesis of multi-functional luminophores exhibiting thermally activated delayed fluorescence (TADF), aggregation induced emission enhancement and sky-blue ↔ blue colour-changing .
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives, in general, interact with various cellular targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives affect various biochemical pathways. They have shown to possess various biologically vital properties, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The pharmacokinetic properties of Tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate include high gastrointestinal absorption and permeability across the blood-brain barrier . It is an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . The compound has a Log Po/w (iLOGP) of 3.38, indicating its lipophilicity .
Result of Action
Given its classification as an indole derivative, it may exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate. For instance, its solubility can affect its absorption and distribution in the body . It is moderately soluble, with a Log S (ESOL) of -4.05 . Furthermore, its stability can be influenced by storage conditions .
properties
IUPAC Name |
tert-butyl 5-bromo-4-fluoro-2,3-dihydroindole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO2/c1-13(2,3)18-12(17)16-7-6-8-10(16)5-4-9(14)11(8)15/h4-5H,6-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWHIDGFWSDQAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate |
Synthesis routes and methods
Procedure details
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